REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Name
|
2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
|
Quantity
|
4.54 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)O
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-50% EtOAc/Hex
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.75 mmol | |
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 60.6% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |